molecular formula C8H14N2O5 B1225722 Siastatin B CAS No. 54795-58-3

Siastatin B

Cat. No. B1225722
CAS RN: 54795-58-3
M. Wt: 218.21 g/mol
InChI Key: DQTKLICLJUKNCG-ZTYPAOSTSA-N
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Description

Statins are a class of drugs used to lower cholesterol levels in the blood and reduce the risk of cardiovascular disease. Siastatin B is a potent statin drug, derived from a natural source, that has been used in clinical trials and laboratory experiments to study its effects on cholesterol levels and other physiological processes.

Scientific Research Applications

Neuraminidase Inhibition and Potential Antiviral Applications

Siastatin B, isolated from Streptomyces culture, is known primarily for its role as a neuraminidase inhibitor. Neuraminidase, an enzyme found in various microorganisms and animal tissues, is essential for the cleavage of sialic acid, which leads to the release of terminal oligosaccharide chains in glycoproteins or glycolipids. The inhibition of neuraminidase by this compound has implications for antiviral therapies, particularly in the treatment and prevention of viral infections. This is due to neuraminidase's critical role in the life cycle of some viruses, including influenza. The research by Nishimura et al. (1996) highlights the potential of this compound in the development of new drugs for viral infections, including influenza, due to its inhibitory effects on neuraminidase from various sources (Nishimura, 1996).

Cancer Chemotherapy

Beyond its antiviral applications, this compound's inhibitory effects on certain enzymes have drawn interest in cancer chemotherapy. Studies have shown that this compound can inhibit enzymes like β-D-glucuronidase and N-acetyl-β-D-glucosaminidase, which are relevant in the context of tumor metastasis. The inhibition of these enzymes could potentially impede processes that facilitate tumor growth and spread. Nishimura et al. (1996) also discuss the pharmacological studies of this compound with a focus on its potential applications in cancer chemotherapy (Nishimura, 1996).

Glycosidase Inhibition

This compound is also recognized for its broader role as a glycosidase inhibitor. Glycosidases are enzymes involved in the breakdown of complex sugars and play a role in various biological processes. The inhibition of glycosidases by this compound can have multiple implications, including potential therapeutic applications in conditions where the modification of glycosidase activity is beneficial. Studies have indicated that this compound can inhibit glycosidases from different sources, suggesting its versatile role in this area (Umezawa et al., 1974).

Synthesis and Structural Analysis

The stereoselective synthesis and transformation of this compound have been a significant area of research, with studies aimed at elucidating its structure and synthesizing its analogues. The understanding of this compound's structure is crucial for developing derivatives with enhanced or specific therapeutic properties. For instance, the total synthesis of this compound and its enantiomer has been accomplished, shedding light on its absolute configuration and paving the way for the synthesis of analogues with potentially improved efficacy or reduced side effects (Nishimura et al., 1992).

properties

IUPAC Name

(3S,4S,5R,6R)-6-acetamido-4,5-dihydroxypiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5/c1-3(11)10-7-6(13)5(12)4(2-9-7)8(14)15/h4-7,9,12-13H,2H2,1H3,(H,10,11)(H,14,15)/t4-,5-,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTKLICLJUKNCG-ZTYPAOSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(CN1)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](CN1)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203265
Record name 3-Piperidinecarboxylic acid, 6-(acetylamino)-4,5-dihydroxy-, (3S-(3-alpha,4-alpha,5-alpha,6-beta))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54795-58-3
Record name Siastatin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54795-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, 6-(acetylamino)-4,5-dihydroxy-, (3S-(3-alpha,4-alpha,5-alpha,6-beta))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054795583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Piperidinecarboxylic acid, 6-(acetylamino)-4,5-dihydroxy-, (3S-(3-alpha,4-alpha,5-alpha,6-beta))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Siastatin B microbial
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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